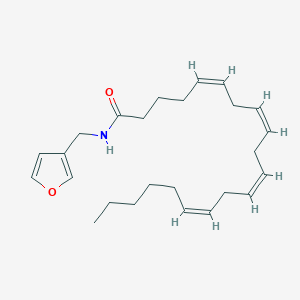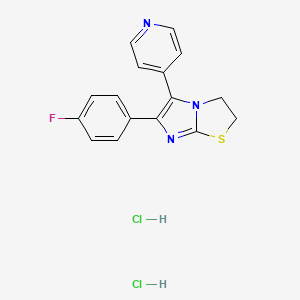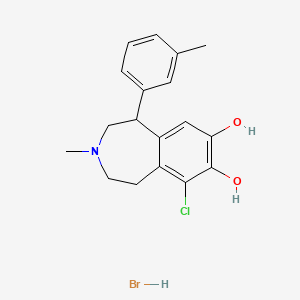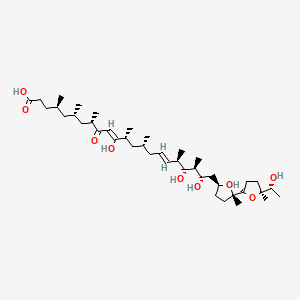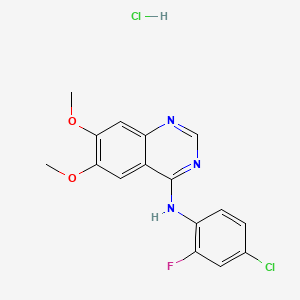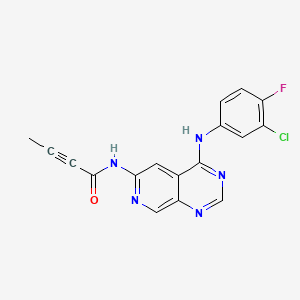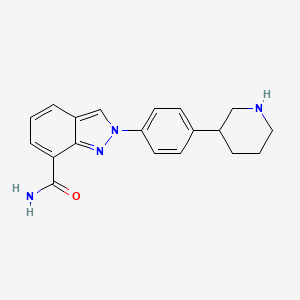
2-(4-(ピペリジン-3-イル)フェニル)-2H-インダゾール-7-カルボキサミド
概要
説明
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学的研究の応用
MK-4827 ラセミ体: 科学研究への応用
がん治療におけるPARP1/2阻害: MK-4827ラセミ体、別名ニラパリブラセミ体は、DNA修復に関与するタンパク質であるPARP1/2の選択的阻害剤です。単剤療法として特定のDNA修復欠損を有するがんの治療に潜在的な可能性を示しています。 インビトロ実験では、MK-4827はPARP1および2を有意に阻害し、IC50値はそれぞれ3.8 nMおよび2.1 nMであることが示されています . また、BRCA-1およびBRCA-2遺伝子の変異を有するがん細胞の増殖も阻害します .
放射線療法の強化: MK-4827は、特に異なるp53ステータスを有する腫瘍における放射線療法の有効性を強化する可能性について研究されています。 前臨床モデルでは、MK-4827はさまざまなヒト腫瘍異種移植片における放射線療法の有効性を向上させる可能性があることを示唆しています .
3. BRCA変異細胞株における合成致死性 前臨床モデルでは、MK-4827は、BRCA野生型細胞株よりも少なくとも10倍の選択性を示し、BRCA変異細胞株の大規模パネルで優れた単剤療法活性を示しています . これは、これらの特定の遺伝子変異を有するがんを標的にするための使用を示唆しています。
併用療法の可能性: MK-4827は単剤療法では腫瘍増殖に影響を与えなかったが、放射線療法などの他の治療法との併用療法が、治療効果を高めるために検討されています .
経口バイオアベイラビリティ: MK-4827は経口バイオアベイラビリティのある化合物として、治療中の患者にとって、臨床現場で重要な側面である、投与の利便性と容易性を提供します .
作用機序
Target of Action
MK-4827 Racemate, also known as Niraparib Racemate, is a selective inhibitor of Poly (ADP-ribose) polymerase 1 and 2 (PARP1/2) . PARP1 and PARP2 are proteins that play a key role in DNA repair and genomic stability .
Mode of Action
MK-4827 Racemate inhibits PARP1/2 by binding to the enzyme’s active site, preventing it from performing its function in the DNA repair process . This inhibition leads to an accumulation of DNA damage, particularly in cells with defects in the BRCA1 and BRCA2 genes .
Biochemical Pathways
The inhibition of PARP1/2 by MK-4827 Racemate affects the DNA repair pathway. In normal cells, PARP1/2 is involved in the repair of single-strand DNA breaks. When PARP1/2 is inhibited, these breaks can progress to double-strand breaks, which are more difficult for the cell to repair .
Result of Action
The inhibition of PARP1/2 by MK-4827 Racemate leads to an accumulation of DNA damage, particularly in cells with defects in the BRCA1 and BRCA2 genes . This can lead to cell death, particularly in cancer cells that rely on PARP1/2 for survival .
実験室実験の利点と制限
One advantage of using 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide in lab experiments is its selectivity for the CB1 receptor, which allows researchers to specifically investigate the role of this receptor in various physiological and pathological conditions. However, one limitation of using 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide is its potential off-target effects, as it has been shown to interact with other receptors such as the serotonin receptor and the sigma-1 receptor. Additionally, the use of 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide in animal studies may not fully reflect the effects of CB1 receptor blockade in humans, as there are species differences in the expression and function of the endocannabinoid system.
将来の方向性
There are several potential future directions for research involving 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide. One area of interest is the investigation of the role of the endocannabinoid system in the regulation of immune function, as CB1 receptors are expressed on immune cells and have been shown to modulate immune responses. Additionally, the potential therapeutic applications of 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide in the treatment of various neurological and psychiatric disorders, such as chronic pain, anxiety, and depression, warrant further investigation. Finally, the development of more selective CB1 receptor antagonists that do not have off-target effects could improve the specificity and reliability of research involving the endocannabinoid system.
生化学分析
Biochemical Properties
2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide plays a crucial role in biochemical reactions by inhibiting the activity of PARP1 and PARP2 enzymes. These enzymes are involved in the repair of single-strand DNA breaks through the base excision repair pathway. By inhibiting PARP1/2, 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately cell death. This compound exhibits high selectivity for PARP1/2 with IC50 values of 3.8 nM and 2.1 nM, respectively .
Cellular Effects
2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide has profound effects on various types of cells and cellular processes. It influences cell function by inducing DNA damage and inhibiting DNA repair mechanisms. This leads to the activation of cell death pathways, including apoptosis. Additionally, 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide affects cell signaling pathways, gene expression, and cellular metabolism by disrupting the normal function of PARP1/2 .
Molecular Mechanism
The molecular mechanism of action of 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide involves its binding to the catalytic domain of PARP1/2 enzymes. This binding inhibits the enzymatic activity of PARP1/2, preventing the synthesis of poly (ADP-ribose) chains that are essential for DNA repair. As a result, cells accumulate DNA damage, leading to genomic instability and cell death. The inhibition of PARP1/2 by 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide also affects gene expression by altering the transcriptional regulation of DNA repair genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide change over time. The compound is stable under standard storage conditions and retains its inhibitory activity against PARP1/2. Prolonged exposure to this compound can lead to its degradation and reduced efficacy. Long-term studies have shown that 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide can cause sustained DNA damage and persistent inhibition of DNA repair mechanisms, resulting in long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits PARP1/2 activity and induces DNA damage without causing significant toxicity. At higher doses, 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide can lead to toxic effects, including bone marrow suppression and gastrointestinal toxicity. These adverse effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide is involved in metabolic pathways related to DNA repair and cell survival. The compound interacts with enzymes and cofactors involved in the base excision repair pathway, leading to the inhibition of DNA repair processes. This interaction affects metabolic flux and metabolite levels, resulting in the accumulation of DNA damage and cell death .
Transport and Distribution
Within cells and tissues, 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide is transported and distributed through passive diffusion and active transport mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution. This interaction affects the localization and accumulation of 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide within specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide is primarily within the nucleus, where it exerts its inhibitory effects on PARP1/2 enzymes. The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific nuclear compartments. This subcellular localization is critical for its activity and function in inhibiting DNA repair mechanisms .
特性
IUPAC Name |
2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHKPVIQAHNQLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



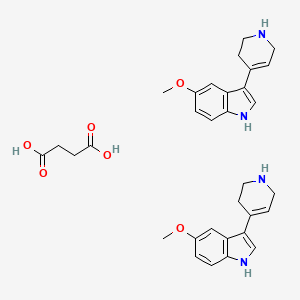
![3alpha-[(4-Chlorophenyl)phenylmethoxy]tropane hydrochloride](/img/structure/B1663676.png)
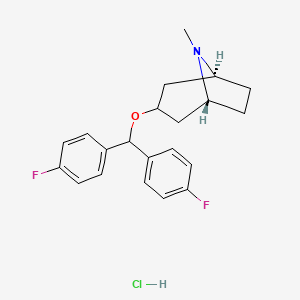
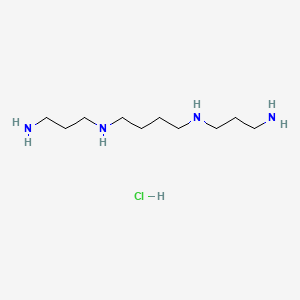
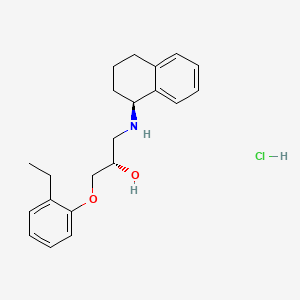
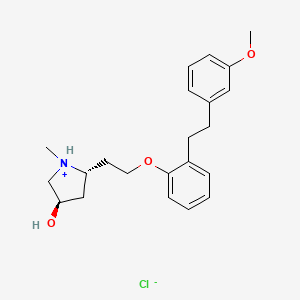
![Bis[amino(methylsulfanyl)methylidene]butanedinitrile](/img/structure/B1663686.png)
